1,4,5,6-Tetrahydro-7H-indazol-7-one is a heterocyclic compound containing both a pyrazole and a cyclohexanone ring fused together. It serves as a central structural motif in various research areas, including the development of novel opioid receptor agonists [], the exploration of new synthetic pathways for complex molecules [], and the investigation of potential therapeutic agents for various diseases [].
1,4,5,6-Tetrahydro-7h-indazol-7-one is a heterocyclic compound belonging to the indazole family, characterized by its molecular formula and a molecular weight of 136.15 g/mol. This compound is notable for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. It is often utilized as a building block in the synthesis of more complex molecules and has potential therapeutic applications, particularly as an enzyme inhibitor.
1,4,5,6-Tetrahydro-7h-indazol-7-one can be sourced from various chemical databases such as PubChem and BenchChem, where it is cataloged under the identifier 165686-41-9. In terms of classification, it falls under the category of indazoles, which are known for their significant biological properties including anticancer and anti-inflammatory activities. The compound's unique structure allows it to interact with various biological targets, enhancing its relevance in drug development.
The synthesis of 1,4,5,6-Tetrahydro-7h-indazol-7-one can be achieved through several methods:
The technical details of these methods include specific reaction conditions such as temperature control (e.g., using −78 °C for acylation reactions), reaction times (typically ranging from several hours to minutes), and purification techniques like recrystallization or precipitation.
The molecular structure of 1,4,5,6-Tetrahydro-7h-indazol-7-one features a bicyclic framework with nitrogen atoms incorporated into the ring system. Its structural representation can be described by its InChI key: SWTZTUJBLAOEBS-UHFFFAOYSA-N.
Key structural data includes:
1,4,5,6-Tetrahydro-7h-indazol-7-one participates in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1,4,5,6-Tetrahydro-7h-indazol-7-one primarily involves its role as an enzyme inhibitor. For instance, it has been shown to inhibit human neutrophil elastase (HNE), an enzyme implicated in inflammatory processes . The interaction with HNE leads to reduced inflammation and potential therapeutic effects in diseases such as chronic obstructive pulmonary disease (COPD) and other inflammatory disorders.
1,4,5,6-Tetrahydro-7h-indazol-7-one is typically characterized by:
Chemical properties include:
1,4,5,6-Tetrahydro-7h-indazol-7-one has several scientific uses:
The compound's unique properties make it a valuable asset in both research and industrial settings, contributing to advancements in drug discovery and chemical synthesis methodologies.
The 1,4,5,6-tetrahydro-7H-indazol-7-one scaffold exhibits complex annular tautomerism, primarily existing in equilibrium between two protonropic forms: the 1H-tautomer (proton at N1) and the 2H-tautomer (proton at N2). This equilibrium is highly sensitive to molecular environment, with solvent polarity significantly influencing the dominant form. Experimental NMR studies reveal that in polar aprotic solvents like DMSO, the 1H-tautomer predominates (~75-80% population), whereas non-polar solvents slightly favor the 2H-form [3] [5]. Table 1 summarizes key experimental observations:
Table 1: Tautomeric Distribution in Different Environments
Environment | Dominant Tautomer | Ratio (1H:2H) | Key Technique |
---|---|---|---|
Solid State | 2H | 100:0 | X-ray Diffraction |
DMSO-d6 Solution | 1H | 80:20 | ¹³C NMR Spectroscopy |
Chloroform | 2H | 40:60 | ¹H-¹⁵N HMBC |
The thermodynamic instability of a third potential tautomer—the 4-hydroxy form (OH-tautomer)—is attributed to disruption of aromaticity in the pyrazole ring, rendering it energetically unfavorable by >115 kJ/mol across computational models [2] [5].
Quantum mechanical analyses elucidate subtle energy differences between annular tautomers. Ab initio Hartree-Fock (HF) and density functional theory (DFT) calculations concur that energy barriers separating 1H and 2H forms are exceptionally low (<5 kJ/mol), facilitating rapid interconversion [4] [5]. Key findings include:
Table 2: Relative Energy Differences (kJ/mol) Between Tautomers at B3LYP/6-31G* Level*
Compound | 1H Tautomer | 2H Tautomer | OH Tautomer |
---|---|---|---|
Unsubstituted | +0.93 | 0.0 (Ref) | +121.97 |
6,6-Dimethyl | +0.65 | 0.0 | +121.22 |
3-Methyl | +3.81 | 0.0 | +125.25 |
3,6,6-Trimethyl | +3.30 | 0.0 | +115.92 |
DFT simulations (B3LYP/6-31G**) provide atomic-level insights into electronic configurations governing tautomer stability:
The performance of computational methods in predicting tautomer stability follows a distinct hierarchy:
Table 3: Computational Method Performance for Tautomer Energy Prediction
Method | Basis Set | Mean Error (vs. DFT) | Speed | Recommended Use |
---|---|---|---|---|
AM1 | N/A | 3.5 kJ/mol | Very Fast | Initial Tautomer Screening |
HF | 6-31G* | 1.8 kJ/mol | Moderate | Gas-Phase Energetics |
B3LYP | 6-31G** | 0.0 (Ref) | Slow | Quantitative Solution-Phase |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: